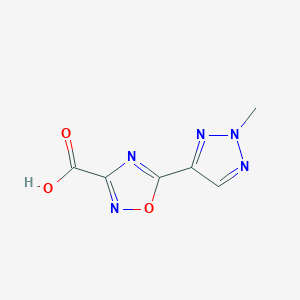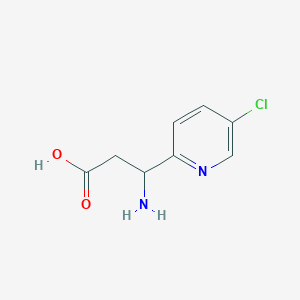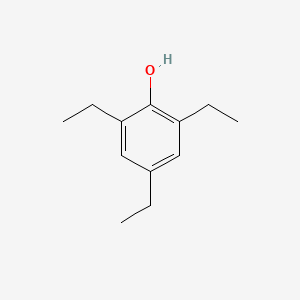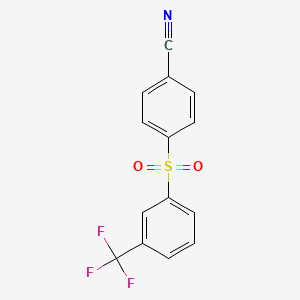
(3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of (3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods often utilize microwave-assisted synthesis, which provides rapid access to the desired compound with high yields .
Analyse Chemischer Reaktionen
(3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide for sulfurization and potassium hydroxide for generating S3˙‾ moiety . Major products formed from these reactions include aminothiophene derivatives and other thiophene-based compounds .
Wissenschaftliche Forschungsanwendungen
(3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex thiophene derivatives. In biology and medicine, thiophene derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties . They are also used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) in material science .
Wirkmechanismus
The mechanism of action of (3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid involves its interaction with molecular targets and pathways in biological systems. Thiophene derivatives often act on multiple targets, including enzymes and receptors, to exert their biological effects. For example, they can inhibit the activity of specific kinases or modulate the function of ion channels .
Vergleich Mit ähnlichen Verbindungen
(3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid can be compared with other thiophene derivatives such as 3-aminobenzo[b]thiophene and 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide . These compounds share similar structural features but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Eigenschaften
Molekularformel |
C8H11NO2S |
|---|---|
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1 |
InChI-Schlüssel |
PXTDRMAWCZZRKO-LURJTMIESA-N |
Isomerische SMILES |
CC1=C(SC=C1)[C@H](CC(=O)O)N |
Kanonische SMILES |
CC1=C(SC=C1)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


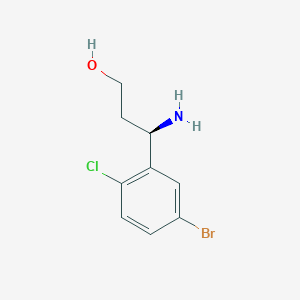

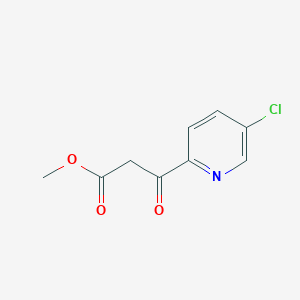
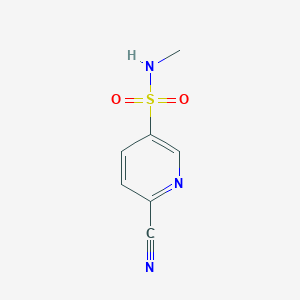
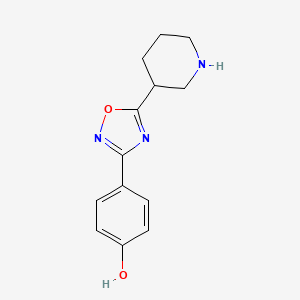

![tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate](/img/structure/B13062801.png)
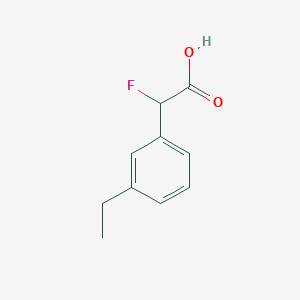
![2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid](/img/structure/B13062812.png)
